![molecular formula C15H10N4O2S B2433700 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1203297-72-6](/img/structure/B2433700.png)
4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
The compound “4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” is a thiadiazole-functionalized compound. It has been used in the synthesis of metal-organic frameworks (MOFs) and covalent triazine frameworks (CTFs) for various applications .
Synthesis Analysis
The compound has been synthesized under solvothermal conditions using ZrCl4 and the H2BTDB ligand in DMF (N, N-dimethylformamide). The phase-purity of the synthesized compound was ascertained by X-ray powder diffraction (XRPD) analysis, Fourier transform infrared (FT-IR) spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of the compound is complex, incorporating the π-conjugated, thiadiazole-functionalized H2BTDB {H2BTDB = 4,4′- (benzo [c] [1,2,5]thiadiazole-4,7-diyl)dibenzoic acid} ligand .Chemical Reactions Analysis
The compound has been involved in photocatalyst-free, visible-light promoted, direct conversion of C (sp2)–H to C (sp2)–N method. Multipurpose benzothiadiazoles are used as model synthons and secondary amines as aminating agents .Physical And Chemical Properties Analysis
The compound is thermally stable up to 400 °C. XRPD experiments verify that activated 1 ′ retains its crystallinity when exposed to water, acetic acid, and 1 M HCl solutions .Scientific Research Applications
Organic Electronics and Optoelectronics
- Organic Photovoltaics (OPVs) : The compound’s π-conjugated structure allows it to act as an electron donor or acceptor in organic solar cells. Researchers explore its potential as a light-absorbing material to enhance energy conversion efficiency in solar panels .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(2,1,3-benzothiadiazole-5-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c20-14-8-19(13-4-2-1-3-11(13)16-14)15(21)9-5-6-10-12(7-9)18-22-17-10/h1-7H,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTBGYLCIDTZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one |
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